Cas no 523-73-9 (Benzaldehyde,2-heptyl-3,6-dihydroxy-5-(3-methyl-2-buten-1-yl)-)
523-73-9 structure
Product Name:Benzaldehyde,2-heptyl-3,6-dihydroxy-5-(3-methyl-2-buten-1-yl)-
Número CAS:523-73-9
MF:C19H28O3
Megavatios:304.423826217651
CID:372883
PubChem ID:119037
Update Time:2025-04-19
Benzaldehyde,2-heptyl-3,6-dihydroxy-5-(3-methyl-2-buten-1-yl)- Propiedades químicas y físicas
Nombre e identificación
-
- Benzaldehyde,2-heptyl-3,6-dihydroxy-5-(3-methyl-2-buten-1-yl)-
- Flavoglaucin
- 2-heptyl-3,6-dihydroxy-5-(3-methylbut-2-enyl)benzaldehyde
- 2-Heptyl-3,6-dihydroxy-5-(3-methyl-2-buten-1-yl)benzaldehyde
- BS-1106
- CCRIS 6491
- 2-Heptyl-3,6-dihydroxy-5-(3-methyl-2-butenyl)benzaldehyde
- Benzaldehyde, 2-heptyl-3,6-dihydroxy-5-(3-methyl-2-butenyl)-
- 523-73-9
- Benzaldehyde, 2-heptyl-3,6-dihydroxy-5-(3-methyl-2-buten-1-yl)-
- CHEBI:68188
- 7TTH54XZQ5
- DTXSID60200327
- CHEMBL1813664
- 6-Heptyl-3-(3-methyl-2-butenyl)gentisaldehyde
- Q27136682
- NCGC00381406-01!2-heptyl-3,6-dihydroxy-5-(3-methylbut-2-enyl)benzaldehyde
- AKOS040761739
-
- Renchi: 1S/C19H28O3/c1-4-5-6-7-8-9-16-17(13-20)19(22)15(12-18(16)21)11-10-14(2)3/h10,12-13,21-22H,4-9,11H2,1-3H3
- Clave inchi: RGRXZGKXEJHPQQ-UHFFFAOYSA-N
- Sonrisas: OC1=CC(C/C=C(\C)/C)=C(C(C=O)=C1CCCCCCC)O
Atributos calculados
- Calidad precisa: 304.20400
- Masa isotópica única: 304.204
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 22
- Cuenta de enlace giratorio: 9
- Complejidad: 347
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 57.5A^2
- Xlogp3: 6.7
Propiedades experimentales
- Color / forma: Yellow powder
- Denso: 1.053±0.06 g/cm3 (20 ºC 760 Torr),
- Punto de fusión: 105.5-109.0 ºC
- Punto de ebullición: 433.7±45.0 °C at 760 mmHg
- Punto de inflamación: 230.2±25.2 °C
- índice de refracción: 1.555
- Disolución: Insuluble (2.3E-3 g/L) (25 ºC),
- PSA: 57.53000
- Logp: 4.93190
- Presión de vapor: 0.0±1.1 mmHg at 25°C
Benzaldehyde,2-heptyl-3,6-dihydroxy-5-(3-methyl-2-buten-1-yl)- Información de Seguridad
- Instrucciones de peligro: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:4℃条件下存储,-4℃条件下存储更佳
Benzaldehyde,2-heptyl-3,6-dihydroxy-5-(3-methyl-2-buten-1-yl)- Datos Aduaneros
- Código HS:2912499000
- Datos Aduaneros:
中国海关编码:
2912499000概述:
2912499000. 其他醛醚、醛酚及含其他含氧基的醛. 增值税率:17.0%. 退税率:9.0%. 监管条件:无. 最惠国关税:5.5%. 普通关税:30.0%
申报要素:
品名, 成分含量, 用途, 四聚甲醛报明外观
Summary:
2912499000. other aldehyde-ethers, aldehyde-phenols and aldehydes with other oxygen function. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%
Benzaldehyde,2-heptyl-3,6-dihydroxy-5-(3-methyl-2-buten-1-yl)- PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F43190-5 mg |
Benzaldehyde,2-heptyl-3,6-dihydroxy-5-(3-methyl-2-buten-1-yl)- |
523-73-9 | 5mg |
¥4640.0 | 2021-09-09 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4064-1 mg |
Flavoglaucin |
523-73-9 | 1mg |
¥2355.00 | 2022-04-26 | ||
| Ambeed | A183766-5mg |
Flavoglaucin |
523-73-9 | 98+% | 5mg |
$753.0 | 2025-04-18 | |
| A2B Chem LLC | AG32253-5mg |
Flavoglaucin |
523-73-9 | 5mg |
$660.00 | 2024-04-19 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1213259-5mg |
Flavoglaucin |
523-73-9 | 98% | 5mg |
¥1834.00 | 2024-05-10 | |
| TargetMol Chemicals | TN4064-1 ml * 10 mm |
Flavoglaucin |
523-73-9 | 1 ml * 10 mm |
¥ 3810 | 2024-07-20 | ||
| TargetMol Chemicals | TN4064-5 mg |
Flavoglaucin |
523-73-9 | 98% | 5mg |
¥ 3,710 | 2023-07-11 | |
| TargetMol Chemicals | TN4064-1 mL * 10 mM (in DMSO) |
Flavoglaucin |
523-73-9 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3810 | 2023-09-15 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F43190-5mg |
Benzaldehyde,2-heptyl-3,6-dihydroxy-5-(3-methyl-2-buten-1-yl)- |
523-73-9 | ,98.0% | 5mg |
¥5280.0 | 2023-09-07 | |
| TargetMol Chemicals | TN4064-5mg |
Flavoglaucin |
523-73-9 | 5mg |
¥ 3710 | 2024-07-20 |
Benzaldehyde,2-heptyl-3,6-dihydroxy-5-(3-methyl-2-buten-1-yl)- Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:523-73-9)Benzaldehyde,2-heptyl-3,6-dihydroxy-5-(3-methyl-2-buten-1-yl)-
Número de pedido:A1242578
Estado del inventario:in Stock
Cantidad:5mg
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 19:16
Precio ($):678
Correo electrónico:sales@amadischem.com
Benzaldehyde,2-heptyl-3,6-dihydroxy-5-(3-methyl-2-buten-1-yl)- Literatura relevante
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:523-73-9)Benzaldehyde,2-heptyl-3,6-dihydroxy-5-(3-methyl-2-buten-1-yl)-
Pureza:99%
Cantidad:5mg
Precio ($):678